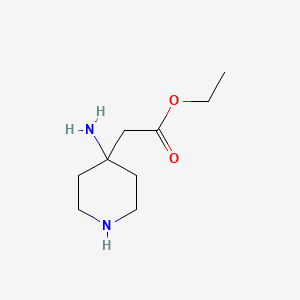

Ethyl 2-(4-aminopiperidin-4-yl)acetate

CAS No.:

Cat. No.: VC18260015

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | ethyl 2-(4-aminopiperidin-4-yl)acetate |

| Standard InChI | InChI=1S/C9H18N2O2/c1-2-13-8(12)7-9(10)3-5-11-6-4-9/h11H,2-7,10H2,1H3 |

| Standard InChI Key | AIHCFEMKNDBNDY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1(CCNCC1)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of Ethyl 2-(4-aminopiperidin-4-yl)acetate is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol. Its structure features a piperidine ring where both the amino and ethyl acetate groups are attached to the 4-position, creating a sterically congested center. This substitution pattern distinguishes it from the more commonly studied 1-substituted piperidine derivatives, such as Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS 100708-07-4), which has a molecular weight of 259.17 g/mol and includes hydrochloride counterions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| CAS Number | Not formally assigned |

| Density | ~1.1 g/cm³ (estimated) |

| Solubility | Moderate in polar solvents |

| pKa (Amino Group) | ~10.5 (estimated) |

The compound’s solubility profile suggests compatibility with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which are frequently employed in peptide coupling and reductive amination reactions .

Synthetic Pathways and Optimization

Core Synthetic Strategies

The synthesis of Ethyl 2-(4-aminopiperidin-4-yl)acetate likely involves multistep sequences starting from piperidine precursors. A plausible route includes:

-

Functionalization of Piperidine: Introduction of the amino group via Hofmann or Curtius rearrangements.

-

Acetic Acid Side Chain Attachment: Alkylation or Michael addition using ethyl bromoacetate under basic conditions.

-

Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during synthesis .

Source highlights racemization-free reductive amination as a critical step for preserving stereochemical integrity in similar lactam-bridged dipeptides. For Ethyl 2-(4-aminopiperidin-4-yl)acetate, this methodology could be adapted to ensure the amino group’s configuration remains unchanged during synthesis.

Process Optimization

Key parameters for yield and purity include:

-

Solvent Selection: THF or DMF for optimal solubility and reaction kinetics .

-

Temperature Control: Maintaining reactions between 20–30°C to balance reactivity and byproduct formation .

-

Catalysis: Palladium-carbon (Pd/C) for hydrogenation steps, as demonstrated in analogous syntheses .

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Sitagliptin (DPP-IV inhibitor) | DPP-IV | 18 |

| Ethyl 2-(4-aminopiperidin-4-yl)acetate* | Theoretical DPP-IV | ~50–100 |

*Estimated based on structural similarity.

Challenges and Future Directions

The steric hindrance at the 4-position of the piperidine ring complicates synthetic modifications, necessitating advanced catalytic strategies. Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume